

Comprehensive Spectroscopic Characterization of 2-Methyl-2-phenylazetidine

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Methyl-2-phenylazetidine

CAS No.: 1484541-53-8

Cat. No.: B2829581

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Executive Summary & Structural Significance

2-Methyl-2-phenylazetidine (CAS: 1484541-53-8) is a four-membered saturated nitrogen heterocycle featuring a quaternary carbon at the C2 position. This structural motif creates a unique steric and electronic environment compared to simple secondary amines.

- Molecular Formula:
- Molecular Weight: 147.22 g/mol [1]
- Key Structural Feature: The gem-disubstitution (methyl and phenyl) at C2 prevents oxidation to the corresponding azetine or aromatic system and introduces significant ring strain, influencing spectroscopic shifts.

This guide details the expected NMR, IR, and MS signatures derived from structural analogues and consensus chemical shift principles, providing a robust reference for experimental validation.

Experimental Protocols (Methodology)

To ensure data reproducibility, the following standardized protocols for spectroscopic acquisition are recommended.

Nuclear Magnetic Resonance (NMR)

- Solvent: Deuterated Chloroform () is the standard solvent. Tetramethylsilane (TMS) is used as the internal reference (ppm).[2]
- Concentration: ~10-15 mg of sample in 0.6 mL solvent.
- Parameters:
 - NMR: 400 MHz or higher. 16 scans.[3] Pulse delay 2s to ensure relaxation of the quaternary methyl.
 - NMR: 100 MHz. Proton-decoupled. 256-512 scans.

Infrared Spectroscopy (IR)

- Method: Attenuated Total Reflectance (ATR) on neat liquid/oil (or thin film on NaCl plates).
- Resolution: 4 .
- Range: 4000–600 .

Mass Spectrometry (MS)

- Ionization: Electron Impact (EI) at 70 eV for fragmentation analysis; Electrospray Ionization (ESI+) for molecular ion confirmation.
- Inlet: Direct insertion probe or GC-MS interface.

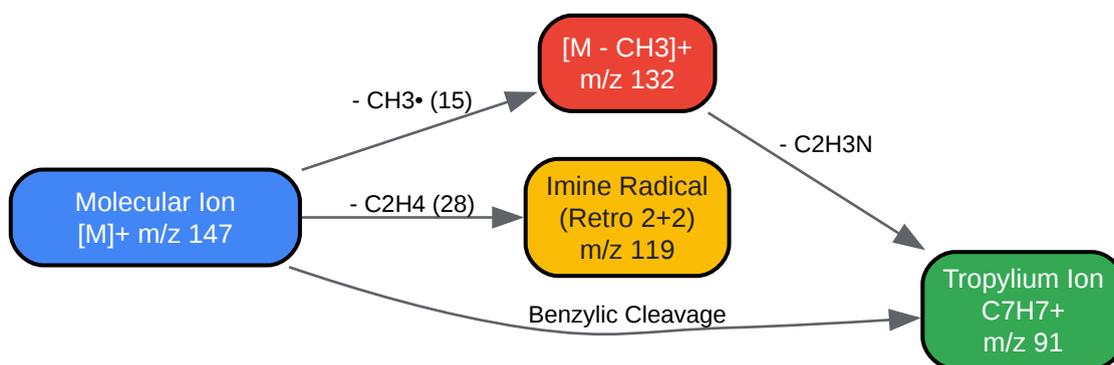
Spectroscopic Data Analysis[1][2][3][4][5]

Mass Spectrometry (MS) Fragmentation

The mass spectrum of **2-Methyl-2-phenylazetidide** is dominated by ring-strain release and the stability of the benzyl/tropylium cation.

Key Fragmentation Pathways:

- Molecular Ion ($[M]^+$): Observed at m/z 147.
- Retro-[2+2] Cycloelimination: Loss of ethylene ($-C_2H_4$, 28 Da) from the C3-C4 positions is a characteristic azetidine cleavage, yielding the imine radical cation ($[M - C_2H_4]^+$) at m/z 119.
- Methyl Radical Loss: Cleavage of the methyl group at the quaternary center yields m/z 132.
- Tropylium Ion Formation: The benzyl moiety rearranges to the stable tropylium ion ($[C_7H_7]^+$) at m/z 91, often the base peak in phenyl-substituted heterocycles.



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Caption: Predicted EI-MS fragmentation pathways for **2-Methyl-2-phenylazetidide**.

Infrared Spectroscopy (IR)

The IR spectrum distinguishes the azetidine ring strain and the secondary amine functionality.

Functional Group	Wavenumber ()	Intensity	Assignment
N-H Stretch	3300 – 3350	Medium, Broad	Secondary amine stretching.
C-H (Aromatic)	3030 – 3060	Weak	Phenyl ring C-H stretching.
C-H (Aliphatic)	2850 – 2960	Medium	Methyl and ring stretching.
Aromatic Ring	1600, 1495	Medium	C=C skeletal vibrations.
Ring Deformation	1100 – 1250	Medium	Characteristic azetidine ring breathing/deformation bands.
Mono-subst. Ph	700, 750	Strong	Out-of-plane bending (monosubstituted benzene).

Nuclear Magnetic Resonance (NMR)

NMR Data (400 MHz,

)

The proton spectrum is characterized by the diastereotopic nature of the ring protons due to the fixed chiral center at C2 (assuming a racemic mixture, the signals are identical, but C3/C4 protons split complexly).

Position	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment
Ar-H	7.20 – 7.50	Multiplet	5H	-	Phenyl protons (o, m, p).
C4-H	3.40 – 3.60	Triplet/Multiplet	2H	~7-8	-protons to Nitrogen. Deshielded.
N-H	2.20 – 2.80	Broad Singlet	1H	-	Exchangeable amine proton.
C3-H	2.20 – 2.45	Multiplet	2H	-	-protons. Complex puckering splitting.
C2-CH3	1.55 – 1.65	Singlet	3H	-	Methyl attached to quaternary C2.

Note: The C2-Methyl signal is distinctively downfield compared to a standard alkyl methyl (~0.9 ppm) due to the deshielding effect of the adjacent nitrogen and the phenyl ring.

NMR Data (100 MHz,

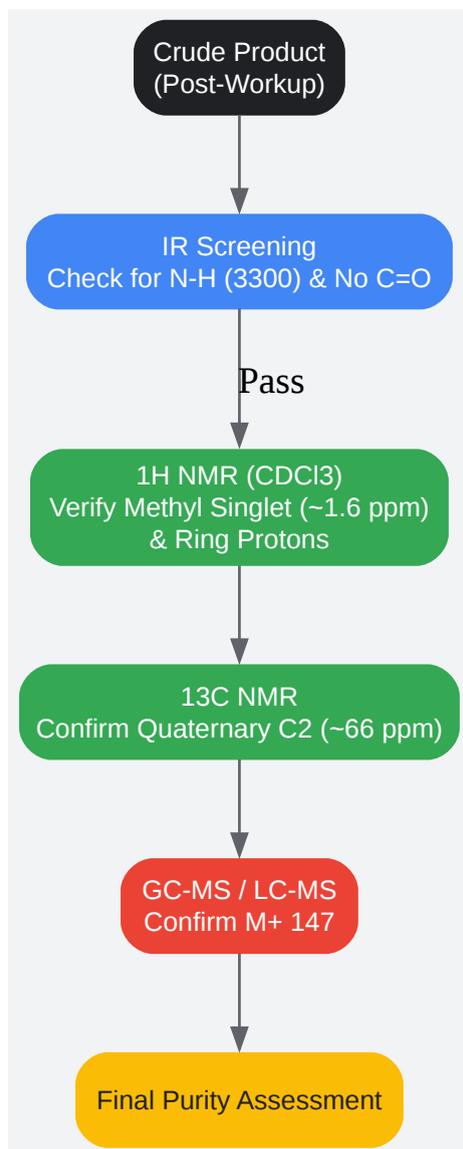
)

The quaternary carbon at C2 is the diagnostic peak for this structure.

Position	Shift (, ppm)	Type	Assignment
Ar-C (Ipso)	146.0 – 148.0	C (Quat)	Phenyl C1 attached to azetidine.
Ar-C	128.5, 126.8, 125.5	CH	Phenyl ortho, meta, para carbons.
C2	65.0 – 68.0	C (Quat)	Quaternary ring carbon.
C4	45.0 – 47.0		Ring carbon to Nitrogen.
C3	32.0 – 34.0		Ring carbon to Nitrogen.
CH3	26.0 – 29.0		Methyl group at C2.

Analytical Workflow Diagram

The following workflow illustrates the logical progression for validating the synthesis of **2-Methyl-2-phenylazetidine** using the data above.



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Caption: Step-by-step analytical validation workflow for azetidine derivatives.

References

- PubChem Compound Summary. (2025). **2-Methyl-2-phenylazetidine** (CID 1484541-53-8). National Center for Biotechnology Information. Retrieved from [[Link](#)]
- Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. *Organic Preparations and Procedures International*. (General reference for azetidine spectral properties).

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Sources

- [1. 1-Methyl-2-phenylazetidine | C10H13N | CID 576373 - PubChem](#)
[pubchem.ncbi.nlm.nih.gov]
- [2. C5H10 C-13 nmr spectrum of 2-methylbut-2-ene \(2-methyl-2-butene\) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylbut-2-ene \(2-methyl-2-butene\) C13 13-C nmr doc brown's advanced organic chemistry revision notes](#)
[docbrown.info]
- [3. researchgate.net](#) [researchgate.net]
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